2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a nitroaniline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline typically involves the protection of the hydroxyl group of 5-nitroaniline with a tert-butyldimethylsilyl group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at room temperature and yields the desired silyl ether .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The silyl ether group can be cleaved under acidic or basic conditions to yield the corresponding hydroxyl compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) for silyl ether cleavage.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of 2-[(Tert-butyldimethylsilyl)oxy]-5-aminoaniline.
Substitution: Formation of 5-nitroaniline upon silyl ether cleavage.
Wissenschaftliche Forschungsanwendungen
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the protection and deprotection of hydroxyl groups.
Biology: Potential use in the synthesis of biologically active molecules and probes.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and chemical intermediates
Wirkmechanismus
The mechanism of action of 2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline primarily involves the reactivity of its functional groups. The tert-butyldimethylsilyl group serves as a protecting group for the hydroxyl moiety, preventing unwanted reactions during synthetic processes. The nitro group can participate in various redox reactions, influencing the compound’s reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Tert-butyldimethylsilyl)oxy]acetaldehyde: Another compound featuring a TBDMS group, used in synthetic glycobiology.
2-[(Tert-butyldimethylsilyl)oxy]ethanol: Used in organic synthesis as a protecting group for hydroxyl groups.
Uniqueness
2-[(Tert-butyldimethylsilyl)oxy]-5-nitroaniline is unique due to the presence of both a nitro group and a TBDMS-protected hydroxyl group. This combination allows for selective reactions and protection strategies in complex organic syntheses, making it a valuable intermediate in the preparation of multifunctional molecules.
Eigenschaften
Molekularformel |
C12H20N2O3Si |
---|---|
Molekulargewicht |
268.38 g/mol |
IUPAC-Name |
2-[tert-butyl(dimethyl)silyl]oxy-5-nitroaniline |
InChI |
InChI=1S/C12H20N2O3Si/c1-12(2,3)18(4,5)17-11-7-6-9(14(15)16)8-10(11)13/h6-8H,13H2,1-5H3 |
InChI-Schlüssel |
OZXORDSVCBTVRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.